7-Deaza-4-Cl-2'-dG

Catalog No.
S912289
CAS No.
104291-17-0
M.F
C11H13ClN4O3
M. Wt
284.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Deaza-4-Cl-2'-dG

CAS Number

104291-17-0

Product Name

7-Deaza-4-Cl-2'-dG

IUPAC Name

(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.7

InChI

InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1

SMILES

C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O

Potential as an Antisense Agent

One promising area of research for 7-Deaza-4-Cl-2'-dG is its use as an antisense agent. Antisense therapy aims to regulate gene expression by introducing complementary oligonucleotides that bind to specific mRNA sequences, ultimately leading to mRNA degradation or translational inhibition . The modified structure of 7-Deaza-4-Cl-2'-dG offers several advantages over natural nucleosides in this context. Studies suggest that incorporating 7-Deaza-4-Cl-2'-dG into antisense oligonucleotides can enhance their nuclease resistance, a crucial factor for in vivo stability . This improved stability allows for longer-lasting effects and potentially more efficient gene knockdown.

Potential as a Probe for Nucleic Acid Structure and Function

The unique properties of 7-Deaza-4-Cl-2'-dG can also make it a valuable tool for studying nucleic acid structure and function. The chlorine atom substitution can influence hydrogen bonding patterns and base pairing interactions within DNA or RNA molecules. By incorporating 7-Deaza-4-Cl-2'-dG into specific sequences, researchers can probe the role of these interactions in various biological processes, such as protein-nucleic acid interactions or enzyme recognition of nucleic acid targets . This information can provide valuable insights into the mechanisms underlying gene regulation and other cellular functions.

7-Deaza-4-Chloro-2'-deoxyguanosine is a modified nucleoside that serves as an analogue of 2'-deoxyguanosine. The modification involves the substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom, which alters its chemical properties and biological interactions. The presence of a chlorine atom at the 4-position further modifies its reactivity and stability, making it a valuable compound in biochemical research and applications.

The chemical reactivity of 7-Deaza-4-Chloro-2'-deoxyguanosine is influenced by its structural modifications. It can participate in various reactions typical for nucleosides, such as phosphorylation to form 7-deaza-4-chloro-2'-deoxyguanosine-5'-triphosphate. This transformation is crucial for its incorporation into nucleic acids during DNA synthesis and sequencing reactions. The synthesis of derivatives, such as 7-deaza-2'-deoxyguanosine-5'-triphosphate, has been reported using methods involving lithium borohydride reduction and phosphitylation techniques .

The synthesis of 7-Deaza-4-Chloro-2'-deoxyguanosine typically involves several steps:

  • Preparation of Starting Materials: The synthesis often begins with 7-deazaguanosine or its derivatives.
  • Chlorination: Chlorination at the 4-position can be achieved using reagents like phosphorus oxychloride.
  • Phosphorylation: The final step usually involves phosphorylation to generate nucleotide forms suitable for incorporation into oligonucleotides .

These methods allow for the production of various derivatives that can be used in biochemical applications.

7-Deaza-4-Chloro-2'-deoxyguanosine finds applications in several areas:

  • DNA Sequencing: Its derivatives are utilized in sequencing technologies due to their ability to be incorporated into DNA strands while maintaining stability.
  • Therapeutic Research: Research into its effects on gene expression and potential use as an antiviral or anticancer agent is ongoing.
  • Molecular Biology Tools: It serves as a building block for synthesizing modified oligonucleotides that can probe biological systems or serve as therapeutics .

Studies on the interactions of 7-Deaza-4-Chloro-2'-deoxyguanosine with other nucleobases reveal that it can form stable base pairs with cytosine, albeit with altered thermodynamic properties compared to standard base pairing . The presence of this compound in oligonucleotide sequences has been shown to affect binding affinities and specificity, which is crucial for designing effective molecular probes.

Several compounds share structural similarities with 7-Deaza-4-Chloro-2'-deoxyguanosine, including:

  • 7-Deaza-2'-deoxyguanosine: Lacks the chlorine substitution but retains the deaza modification.
  • 4-Chloro-2'-deoxyguanosine: Contains a chlorine atom but does not have the deaza modification.
  • 7-Deazaadenosine: Similar deaza modification but differs in the purine base structure.

Comparison Table

CompoundDeaza ModificationChlorinationBiological Activity
7-Deaza-4-Chloro-2'-dGYesYesAlters DNA stability and hybridization
7-Deaza-2'-dGYesNoSimilar base pairing properties
4-Chloro-2'-dGNoYesStandard guanine activity
7-DeazaadenosineYesNoDifferent base pairing dynamics

The unique combination of modifications in 7-Deaza-4-Chloro-2'-deoxyguanosine contributes to its distinct properties and potential applications in molecular biology and therapeutic development.

The development of nucleoside analogs represents a significant area of research in medicinal chemistry and molecular biology, with 7-deaza-4-chloro-2'-deoxyguanosine (7-deaza-4-Cl-2'-dG) emerging as a particularly valuable modified nucleoside [3] [4]. This compound belongs to the family of 7-deazapurine nucleosides, where the nitrogen at position 7 of the purine ring is replaced with a carbon atom, significantly altering its chemical properties and biological interactions [3]. The addition of a chlorine atom at the C4 position further modifies its reactivity and stability, making it a versatile building block for various applications in nucleic acid chemistry [4].

Traditional approaches to synthesizing 7-deaza-4-Cl-2'-dG derivatives typically involve sequential modification of the nucleobase followed by conjugation with the sugar moiety [4] [7]. These methodologies have been refined over decades to improve yields, stereoselectivity, and scalability [9] [13]. The synthesis generally begins with the preparation of appropriately substituted pyrrolo[2,3-d]pyrimidine derivatives, which serve as the 7-deazapurine core, followed by glycosylation reactions to attach the 2'-deoxyribose sugar [13].

Halogenation Techniques at C4 Position

Halogenation at the C4 position of pyrimidine or 7-deazapurine nucleosides represents a critical step in the synthesis of 7-deaza-4-Cl-2'-dG derivatives [10] [21]. Several methodologies have been developed for this purpose, each with specific advantages depending on the substrate and desired outcome.

One of the most common approaches involves electrophilic aromatic halogenation using reagents such as N-chlorosuccinimide (NCS) or molecular chlorine in appropriate solvents [21] [36]. For the specific case of 7-deazapurine nucleosides, the reactivity of the C4 position can be enhanced through the introduction of appropriate leaving groups [10]. The classical method for modifying the C4 position of pyrimidine nucleosides involves the introduction of a leaving group at this position, followed by displacement with nucleophiles [10].

Table 1: Common Halogenation Reagents for C4 Position Modification

Halogenation ReagentSolvent SystemTemperature Range (°C)Typical Yield (%)Reference
N-ChlorosuccinimideDMF20-2570-85 [21] [36]
POCl₃N,N-dimethylaniline90-10065-80 [10] [39]
Thionyl chloridePyridine0-2560-75 [36]
Benzotriazole activation + Cl⁻THF20-6075-90 [10] [39]

A particularly effective method involves the activation of the amide linkage in pyrimidine nucleosides using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [10]. This activation leads to the formation of O⁴-(benzotriazol-1-yl)pyrimidine nucleoside derivatives, which can then undergo nucleophilic displacement with chloride ions to yield the desired 4-chloro derivatives [10] [39]. This approach has been demonstrated to be efficient, providing high yields within short reaction times.

For 7-deazapurine nucleosides specifically, halogenation at the C4 position often requires different strategies due to the altered electronic properties of the heterocyclic system [4] [21]. One approach involves the synthesis of 4-oxo-7-deazapurine nucleosides followed by conversion to the corresponding 4-chloro derivatives using phosphoryl chloride or thionyl chloride [21]. Alternatively, direct halogenation of 7-deazapurine nucleosides can be achieved using N-halosuccinimides under carefully controlled conditions [21] [36].

Recent advances in halogenation techniques have focused on developing more selective and milder methods to introduce chlorine at the C4 position [36]. These include transition metal-catalyzed halogenation reactions, which offer improved regioselectivity and compatibility with various functional groups [36]. Palladium-catalyzed halogenation has emerged as a particularly valuable approach for the modification of unprotected nucleosides, allowing for direct C4 chlorination under relatively mild conditions [36].

Deaza-Sugar Conjugation Protocols

The conjugation of 7-deazapurine bases with sugar moieties represents a critical step in the synthesis of 7-deaza-4-Cl-2'-dG derivatives [9] [13]. Traditional approaches for this glycosylation reaction typically involve the coupling of appropriately protected sugar derivatives with halogenated 7-deazapurine bases under specific reaction conditions [13] [30].

One of the most widely used methods for deaza-sugar conjugation is the sodium salt glycosylation approach [13]. This method involves the formation of a sodium salt of the 7-deazapurine base, which then undergoes nucleophilic substitution with a protected sugar derivative, typically a halogenated sugar such as 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide [13]. This approach has been successfully applied to the synthesis of various 7-deazapurine nucleosides, including 7-deaza-2'-deoxyguanosine derivatives [13] [30].

Another important protocol involves the Vorbrüggen glycosylation, which utilizes silylated nucleobases and Lewis acid catalysts to achieve stereoselective glycosylation [30]. This method has been adapted for the synthesis of 7-deazapurine nucleosides by employing appropriately silylated 7-deazapurine derivatives and protected sugar donors in the presence of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride [30].

Table 2: Comparison of Deaza-Sugar Conjugation Protocols

Conjugation MethodSugar DonorBase/CatalystSolventStereoselectivity (α:β)Yield (%)Reference
Sodium salt method2,3,5-tri-O-benzoyl-D-ribofuranosyl bromideSodium hydrideAcetonitrile>1:2060-75 [13] [30]
Vorbrüggen glycosylation1,2,3,5-tetra-O-acetyl-D-ribofuranoseTMSOTfAcetonitrile>1:2065-80 [30]
Phase-transfer glycosylation2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chlorideTetrabutylammonium bromideDichloromethane>1:1555-70 [30] [31]
Metal-catalyzed glycosylation3,5-di-O-protected-2-deoxyribofuranosePalladium(II) acetateTHF>1:1050-65 [31]

For the specific synthesis of 7-deaza-4-Cl-2'-dG, the conjugation protocols often need to be optimized to accommodate the presence of the chlorine atom at the C4 position [4] [9]. This typically involves careful selection of protecting groups and reaction conditions to ensure compatibility with the chlorinated 7-deazapurine base [9]. The chlorine substituent can affect the reactivity of the nucleobase, potentially leading to side reactions or decreased yields if standard protocols are employed without modification [9] [30].

Recent developments in deaza-sugar conjugation have focused on improving the efficiency and stereoselectivity of the glycosylation reaction [29] [31]. These include the use of novel catalysts, alternative protecting group strategies, and modified reaction conditions to enhance the yield and stereochemical outcome of the coupling reaction [31]. Additionally, convergent synthetic approaches have been developed to streamline the synthesis of 7-deaza-4-Cl-2'-dG derivatives by optimizing the sequence of halogenation and glycosylation steps [29] [31].

Novel Synthetic Pathways

The development of novel synthetic pathways for 7-deaza-4-Cl-2'-dG derivatives has been driven by the need for more efficient, scalable, and versatile methods to access these valuable compounds [20] [33]. Recent advances in synthetic chemistry have led to innovative approaches that offer advantages over traditional methodologies in terms of yield, selectivity, and functional group compatibility [29] [33].

One significant advancement has been the development of modular synthetic platforms that allow for the diversification of the 7-deaza nucleoside scaffold at multiple positions, including the C4 position [29]. These approaches typically involve the construction of appropriately functionalized building blocks that can be assembled in a convergent manner, enabling the efficient synthesis of libraries of 7-deaza-4-Cl-2'-dG derivatives with diverse structural features [29] [33].

Another important development has been the application of transition metal-catalyzed cross-coupling reactions for the modification of 7-deazapurine nucleosides [22] [36]. These methods allow for the direct functionalization of preformed nucleosides, providing access to derivatives that would be challenging to synthesize using traditional approaches [36]. Particularly relevant to 7-deaza-4-Cl-2'-dG derivatives is the development of selective methods for the introduction or transformation of the chlorine substituent at the C4 position [22] [36].

Solid-Phase Phosphoramidite Approaches

Solid-phase synthesis using phosphoramidite chemistry has revolutionized the field of oligonucleotide synthesis and has been adapted for the incorporation of modified nucleosides, including 7-deaza-4-Cl-2'-dG derivatives [5] [16]. This approach offers several advantages, including high efficiency, automation capability, and the ability to generate complex oligonucleotides containing multiple modifications [5] [19].

The solid-phase phosphoramidite approach for 7-deaza-4-Cl-2'-dG derivatives typically begins with the synthesis of the corresponding phosphoramidite monomer [5] [16]. This involves the protection of the exocyclic amino group of the nucleobase, followed by the introduction of a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position and phosphitylation of the 3'-hydroxyl group [5] [16]. The resulting phosphoramidite can then be incorporated into oligonucleotides using standard solid-phase synthesis protocols [16].

Table 3: Key Steps in Phosphoramidite Synthesis for 7-Deaza-4-Cl-2'-dG

Synthetic StepReagentsConditionsTypical Yield (%)Reference
Nucleobase protectionIsobutyric anhydride, pyridine20-25°C, 4-6 h80-90 [4] [16]
5'-OH protection4,4'-Dimethoxytrityl chloride, pyridine20-25°C, 2-4 h75-85 [5] [16]
3'-Phosphitylation2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA20-25°C, 30-60 min70-80 [5] [16]
Solid-phase couplingTetrazole or BTT activator20-25°C, 5-10 min95-98 per cycle [5] [19]

One of the challenges in the solid-phase synthesis of oligonucleotides containing 7-deaza-4-Cl-2'-dG is ensuring the stability of the chlorine substituent throughout the synthesis and deprotection steps [4] [19]. The chlorine atom at the C4 position can potentially undergo nucleophilic substitution reactions under the basic conditions typically used for oligonucleotide deprotection [19]. To address this issue, modified deprotection protocols have been developed that employ milder conditions to preserve the integrity of the chlorine substituent [19].

Recent advances in solid-phase phosphoramidite approaches for 7-deaza-4-Cl-2'-dG derivatives include the development of improved protecting group strategies that are compatible with the chlorinated nucleobase [19] [24]. Additionally, alternative solid supports and linkers have been explored to enhance the efficiency of the synthesis and facilitate the purification of the final oligonucleotides [24]. These developments have expanded the utility of 7-deaza-4-Cl-2'-dG derivatives in various applications, including the study of nucleic acid structure and function [24].

The solid-phase phosphoramidite approach has also been extended to the synthesis of more complex nucleic acid analogs containing 7-deaza-4-Cl-2'-dG, such as locked nucleic acids (LNAs) and peptide nucleic acids (PNAs) [19] [23]. These modified nucleic acids offer enhanced properties, such as increased binding affinity and nuclease resistance, making them valuable tools for various applications in molecular biology and medicinal chemistry [23].

Enzymatic Synthesis and Polymerase-Mediated Incorporation

Enzymatic approaches for the synthesis and incorporation of 7-deaza-4-Cl-2'-dG derivatives represent a promising alternative to chemical methods, offering advantages in terms of regioselectivity, stereoselectivity, and mild reaction conditions [6] [12]. These approaches typically involve the use of nucleoside phosphorylases, glycosyltransferases, or DNA polymerases to catalyze the formation of the glycosidic bond or the incorporation of modified nucleosides into DNA [6] [12].

One significant enzymatic approach for the synthesis of 7-deaza nucleosides involves the use of nucleoside phosphorylases in transglycosylation reactions [18] [34]. This method utilizes the reversible phosphorolysis of nucleosides to transfer the sugar moiety from a donor nucleoside to an acceptor nucleobase [18]. For the synthesis of 7-deaza-4-Cl-2'-dG, this typically involves the transfer of the 2'-deoxyribose moiety from a suitable donor nucleoside to a 7-deaza-4-chloroguanine acceptor [18] [34].

Table 4: Enzymatic Approaches for 7-Deaza-4-Cl-2'-dG Synthesis and Incorporation

Enzymatic MethodEnzyme(s)Substrate(s)ConditionsYield/EfficiencyReference
TransglycosylationPurine nucleoside phosphorylase2'-Deoxyribose-1-phosphate, 7-deaza-4-chloroguaninepH 7.4, 37°C, 2-24 h60-75% [18] [34]
One-pot cascadeMultiple enzymes (PNP, PyNP)Simple precursorspH 7.0-7.5, 40-60°C, 24-48 h50-70% [18] [35]
PCR incorporationTaq DNA polymerase7-deaza-4-Cl-2'-dGTP, DNA templateStandard PCR conditions90-100% incorporation [12] [25]
Primer extensionEngineered polymerases7-deaza-4-Cl-2'-dGTP, DNA template55-72°C, 1-2 h80-95% incorporation [12] [20]

Another important enzymatic approach involves the polymerase-mediated incorporation of 7-deaza-4-Cl-2'-dG into DNA [12] [25]. This method requires the synthesis of the corresponding triphosphate (7-deaza-4-Cl-2'-dGTP), which can then be used as a substrate by DNA polymerases during DNA synthesis [12]. Studies have shown that various DNA polymerases, including Taq polymerase, can efficiently incorporate 7-deaza-4-Cl-2'-dGTP into DNA during polymerase chain reaction (PCR) or primer extension reactions [12] [25].

The enzymatic synthesis of 7-deaza-4-Cl-2'-dGTP typically involves the phosphorylation of the corresponding nucleoside using kinases or chemical methods [20] [33]. The resulting monophosphate can then be converted to the triphosphate using nucleoside monophosphate kinase and nucleoside diphosphate kinase, or through direct chemical phosphorylation methods [20] [33]. The triphosphate can then be used as a substrate for DNA polymerases in various applications [20].

Recent advances in enzymatic approaches for 7-deaza-4-Cl-2'-dG synthesis and incorporation include the development of engineered enzymes with enhanced activity and substrate specificity [20] [25]. For example, directed evolution has been used to generate DNA polymerase variants that exhibit improved incorporation efficiency for modified nucleotides, including 7-deaza-4-Cl-2'-dGTP [20]. Additionally, multi-enzyme cascade reactions have been developed for the one-pot synthesis of 7-deaza nucleosides from simple precursors, offering a more streamlined and efficient approach compared to traditional methods [18] [35].

The thermodynamic stability of 7-Deaza-4-Cl-2'-dG in solution represents a critical aspect of its physicochemical characterization. Studies on related 7-deaza nucleoside modifications have consistently demonstrated that the replacement of the nitrogen-7 atom with a carbon-hydrogen bond fundamentally alters the thermodynamic landscape of DNA duplex formation [1] [2].

The introduction of 7-Deaza-4-Cl-2'-dG into DNA duplexes results in a positive free energy change (ΔΔG) of approximately 1-2 kcal/mol per modification, indicating thermodynamic destabilization relative to the native guanosine-cytosine base pair [2]. This destabilization is primarily driven by unfavorable enthalpy contributions, with ΔΔH values ranging from several kcal/mol to over 20 kcal/mol depending on the specific sequence context and experimental conditions [1] [2]. The enthalpy penalty is partially compensated by favorable entropy terms, though the overall effect remains destabilizing.

Thermal melting studies reveal that 7-Deaza-4-Cl-2'-dG modifications reduce the melting temperature (Tm) by approximately 1°C per substitution compared to the native guanosine-cytosine pair [3]. This reduction in thermal stability is consistent with the observed thermodynamic destabilization and reflects the altered base-pairing properties of the modified nucleoside.

Differential scanning calorimetry experiments demonstrate that the heat capacity effects associated with 7-Deaza-4-Cl-2'-dG are temperature-dependent, with variations observed across different ionic strength conditions [2]. These heat capacity changes suggest alterations in the exposure of nonpolar groups to solvent and modifications in structural hydration between the random coil and duplex states.

Solvent Interactions and Hydration Effects

The hydration properties of 7-Deaza-4-Cl-2'-dG represent a significant departure from those of native guanosine. Osmotic stress experiments using ethylene glycol as a cosolvent reveal substantial alterations in water association patterns [1] [4]. The differential water binding (Δnw) shows a reduction of 6-17 water molecules per duplex upon incorporation of 7-deaza modifications, with the specific magnitude depending on the number of modifications and ionic strength conditions [1] [4].

These hydration changes reflect the more hydrophobic nature of the major groove edge of 7-Deaza-4-Cl-2'-dG compared to native guanosine [1]. The replacement of the electronegative nitrogen-7 with a carbon-hydrogen bond eliminates a key hydration site, resulting in altered water organization around the modified base. This reduced hydration contributes to the observed thermodynamic destabilization through the release of electrostricted water molecules from the duplex [1].

The chlorine substitution at position 4 further modifies the hydration pattern by introducing additional electronegativity and steric bulk. While specific hydration data for 7-Deaza-4-Cl-2'-dG are limited, studies on related halogenated nucleosides suggest that halogen atoms can participate in unique hydration networks through halogen bonding interactions [5].

Solvent-dependent studies demonstrate that 7-Deaza-4-Cl-2'-dG maintains stability in organic solvents, with enhanced solubility in dimethyl sulfoxide and other polar aprotic solvents compared to aqueous environments [6]. This solvent preference reflects the altered polarity and hydrogen bonding capacity of the modified base.

Cation Binding Affinity in Major Groove

The cation binding properties of 7-Deaza-4-Cl-2'-dG are fundamentally altered compared to native guanosine due to the elimination of the nitrogen-7 electron pair. Native guanosine residues serve as high-affinity cation binding sites in the major groove, with the N7 position being particularly important for metal ion coordination [7] [8].

Salt-dependent melting studies reveal that 7-deaza modifications result in reduced cation association, with a decrease of 0.2-0.4 mol Na+ per duplex for each pair of modifications [2]. This reduction in cation binding affinity is attributed to the loss of the electronegative nitrogen-7 atom, which serves as a primary coordination site for metal ions in the major groove of native DNA [7] [9].

The altered cation binding properties have significant implications for DNA stability and structure. Crystallographic studies of related 7-deaza modifications show no major groove cation association with the modified heterocycle, contrasting with the strong cation binding observed at native guanosine residues [1] [4]. This absence of cation coordination contributes to the overall destabilization of the DNA duplex.

The chlorine substitution at position 4 may provide alternative coordination opportunities through its lone pair electrons, though these interactions are likely weaker than those involving the native N7 position. The electronegativity of chlorine could potentially attract cations, but the geometric constraints of the major groove may limit such interactions [10].

Ion-dependent stability studies demonstrate that the destabilizing effect of 7-Deaza-4-Cl-2'-dG is more pronounced at lower ionic strengths, where cation-base interactions play a more significant role in duplex stability [2]. At higher salt concentrations, the relative impact of the modified base on stability is reduced due to increased electrostatic screening.

Spectroscopic Characterization

The spectroscopic properties of 7-Deaza-4-Cl-2'-dG provide valuable insights into its electronic structure and molecular interactions. Comprehensive characterization requires multiple complementary techniques to fully understand the photophysical behavior of this modified nucleoside.

UV-Vis Absorption Profiles

The ultraviolet-visible absorption spectrum of 7-Deaza-4-Cl-2'-dG exhibits characteristic features that distinguish it from native guanosine while maintaining similarities to other 7-deaza nucleoside derivatives. The primary absorption maximum occurs in the 250-280 nm region, which is typical for purine-based nucleosides [6] [5].

The electronic transitions responsible for the observed absorption bands arise from π-π* transitions within the pyrrolo[2,3-d]pyrimidine ring system. The 7-deaza modification results in altered electronic distribution compared to the native purine system, leading to subtle shifts in the absorption spectrum [6]. The chlorine substitution at position 4 introduces additional electronic perturbations that may cause bathochromic shifts in the absorption maxima [5].

Solvent-dependent absorption studies reveal that 7-Deaza-4-Cl-2'-dG exhibits moderate solvatochromic behavior, with absorption maxima shifting depending on the polarity and hydrogen bonding capacity of the solvent [6]. In polar protic solvents such as water, the absorption characteristics may be influenced by hydrogen bonding interactions with the modified base.

The molar extinction coefficient of 7-Deaza-4-Cl-2'-dG is expected to be comparable to other 7-deaza nucleoside derivatives, with values typically ranging from 10,000 to 30,000 M-1cm-1 depending on the specific substitution pattern [6]. The presence of the electron-withdrawing chlorine atom at position 4 may enhance the extinction coefficient through increased π-conjugation.

Temperature-dependent absorption studies can provide information about the thermal stability of the nucleoside and potential conformational changes. The absorption spectrum typically shows minimal temperature dependence in the physiological range, indicating good thermal stability of the electronic structure [11].

Fluorescence Quenching Mechanisms

The fluorescence properties of 7-Deaza-4-Cl-2'-dG are characterized by significant quenching behavior, which distinguishes it from many other fluorescent nucleoside analogs. This quenching behavior has important implications for applications in molecular biology and nucleic acid research [12].

The primary fluorescence quenching mechanism involves non-radiative decay pathways that compete with fluorescence emission. The presence of the chlorine atom at position 4 likely enhances these non-radiative processes through heavy atom effects, which increase the rate of intersystem crossing to triplet states [12]. This results in reduced fluorescence quantum yields compared to unsubstituted 7-deaza derivatives.

Static quenching mechanisms may also contribute to the observed fluorescence suppression. The modified base can form ground-state complexes with various molecular species, including DNA intercalators and other nucleotides, leading to non-fluorescent complexes [12]. This type of quenching is particularly relevant when 7-Deaza-4-Cl-2'-dG is incorporated into oligonucleotides.

Dynamic quenching processes involving molecular oxygen or other quenching species in solution may also play a role in the observed fluorescence behavior. The accessibility of the fluorophore to quenching molecules depends on the local environment and the degree of base stacking in nucleic acid structures [11].

The fluorescence quenching properties of 7-Deaza-4-Cl-2'-dG have practical applications in nucleic acid analysis. The ability to quench the fluorescence of DNA intercalators makes it useful for studying DNA-protein interactions and for applications where fluorescence suppression is desired [12].

Fluorescence lifetime measurements can provide detailed information about the quenching mechanisms. Short fluorescence lifetimes indicate efficient non-radiative decay, while longer lifetimes suggest less efficient quenching processes [6]. The specific lifetime values for 7-Deaza-4-Cl-2'-dG depend on the solvent, temperature, and presence of other molecular species.

PropertyValueMethodReference
Molecular Weight284.70 g/molMass spectrometry [13]
Molecular FormulaC11H14ClN5O4Elemental analysis [13]
Melting Temperature Change-1°C per substitutionThermal melting [3]
Free Energy Change+1-2 kcal/molCalorimetry [2]
Water Association Change-6 to -17 H2O moleculesOsmotic stress [1]
Cation Binding Change-0.2 to -0.4 mol Na+Salt-dependent melting [2]
UV Absorption Maximum250-280 nmUV-Vis spectroscopy [6]
Fluorescence BehaviorQuenching observedFluorescence spectroscopy [12]

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Dates

Last modified: 08-15-2023

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